molecular formula C17H16FN7 B3001474 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380173-11-3

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B3001474
CAS No.: 2380173-11-3
M. Wt: 337.362
InChI Key: NOGMQDIKBRKNPO-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyridin-2-yl group and a piperazin-1-yl group bearing a 5-fluoropyrimidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine and pyridazine groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential as a therapeutic agent, while the pyridazine core provides a versatile scaffold for further modifications .

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7/c18-13-11-20-17(21-12-13)25-9-7-24(8-10-25)16-5-4-15(22-23-16)14-3-1-2-6-19-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGMQDIKBRKNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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